molecular formula C27H21Br B7795191 (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene CAS No. 124419-91-6

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene

Cat. No.: B7795191
CAS No.: 124419-91-6
M. Wt: 425.4 g/mol
InChI Key: IJBFZBIRKHXQBQ-UHFFFAOYSA-N
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Description

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is an organic compound with the molecular formula C27H21Br. It is a brominated derivative of triphenylpropene, characterized by the presence of a bromine atom at the second position of the propene chain and three phenyl groups attached to the propene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene typically involves the bromination of 1,3,3-triphenylpropene. One common method is the addition of bromine (Br2) to 1,3,3-triphenylpropene in an organic solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the propene, resulting in the formation of the desired brominated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-), leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

    Substitution: Formation of phenyl-substituted derivatives.

    Oxidation: Formation of hydroxyl or carbonyl-containing compounds.

    Reduction: Formation of de-brominated triphenylpropene.

Scientific Research Applications

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1,3,3-triphenylprop-1-enyl)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Triphenylpropene: The non-brominated parent compound.

    2-Chloro-1,3,3-triphenylprop-1-enyl)benzene: A chlorinated analogue.

    2-Iodo-1,3,3-triphenylprop-1-enyl)benzene: An iodinated analogue.

Uniqueness

(2-Bromo-1,3,3-triphenylprop-1-enyl)benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated analogues. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry.

Properties

IUPAC Name

(2-bromo-1,3,3-triphenylprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Br/c28-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBFZBIRKHXQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124419-91-6
Record name 2-BROMO-1,1,3,3-TETRAPHENYL-1-PROPENE
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